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The following workflow and tables detail the key experimental steps and conditions used for the forced

degradation, characterization, and in-silico toxicity prediction of leniolisib, as described in the research [1].

Table 1: HPLC Method Conditions for Impurity Profiling [1]

Parameter Specification

Column Waters Symmetry C18

Mobile Phase Isocratic, Methanol:Sodium Acetate Buffer (55:45, v/v)

Flow Rate 0.90 mL/min

Detection Wavelength 229 nm

Degradation Conditions Acidic and Oxidative stress

Table 2: LC-MS/MS and In-silico Analysis Parameters [1]

Parameter Specification

Characterization Technique LC-MS/MS
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Parameter Specification

Toxicity Prediction Method In-silico software (specific tool not named)

Toxicity Endpoint Predicted LD₅₀ (rat, oral)

Toxicity Classification Based on LD₅₀ values (Class 3: high toxicity to Class 5: low toxicity)

Identified Degradation Products & Toxicity Data

The study identified and characterized four major degradation products (DPs) of leniolisib. Their proposed

structures and predicted toxicity profiles are summarized in the table below.

Table 3: Characteristics and In-silico Toxicity of Leniolisib Degradation Products [1]

Degradation
Product

Proposed Molecular
Formula

Molecular
Weight (g/mol)

Predicted LD₅₀
(mg/kg)

Predicted
Toxicity Class

DP 1 C₁₃H₁₅N₅O 257 500 Class 4
(Moderate

toxicity)

DP 2 C₂₀H₂₆N₆O₂ 382 729 Class 4

(Moderate
toxicity)

DP 3 C₁₃H₁₂F₃N₅O 311 250 Class 3 (High
toxicity)

DP 4 C₁₇H₁₉F₃N₆O 380 1750 Class 5 (Low
toxicity)

Frequently Asked Questions for Troubleshooting

Here are answers to some specific technical questions you might encounter while working with this data.
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Q1: Why is DP3 predicted to have higher toxicity than the other degradation products? The in-silico

model predicted DP3 to have the highest toxicity (Class 3) [1]. While the exact structural reason is not

provided in the study, toxicity can be influenced by specific functional groups, molecular rigidity, or the

presence of the trifluoromethyl (CF₃) group in a particular configuration that may make it more reactive or

bioavailable. Further investigation using molecular docking or expert system software (like OECD QSAR

Toolbox) would be needed to identify the structural alert responsible.

Q2: The method uses an isocratic elution. How can I resolve co-eluting impurities? The published

method uses an isocratic mobile phase of Methanol:Sodium Acetate Buffer (55:45, v/v) [1]. If you encounter

co-elution:

First, adjust the organic modifier ratio: Slightly decreasing or increasing the percentage of

methanol can significantly impact retention times.
Consider a gradient method: If co-elution persists, develop a gradient method. Start with a lower

organic percentage to resolve early eluting, polar impurities and then increase the percentage to elute
later, non-polar impurities. A method re-validation would be required.

Q3: How reliable are these in-silico toxicity predictions for regulatory submissions? In-silico predictions

are highly valuable for prioritizing impurities for further testing and for forming a risk assessment

hypothesis during early development [1]. However, they are generally considered supplemental information

for major regulatory submissions like a New Drug Application (NDA). Regulatory agencies typically require

confirmatory data from in-vitro or in-vivo studies for significant degradation products above a certain

threshold, as per ICH M7(R2) and Q3B(R2) guidelines.
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[https://www.smolecule.com/products/b196992#leniolisib-in-silico-toxicity-prediction-degradation-

products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.smolecule.com/products/b196992#leniolisib-in-silico-toxicity-prediction-degradation-products
https://www.smolecule.com/products/b196992#leniolisib-in-silico-toxicity-prediction-degradation-products
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s196992?utm_src=pdf-bulk
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

